Cas no 350602-21-0 (4-Epi-curcumenol)

4-Epi-curcumenol 化学的及び物理的性質
名前と識別子
-
- 4-Epi-curcumenol
- (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol
- (+)-4-Epicurcumenol
- 4-Epicurcumenol
- FS-7850
- (1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
- CHEMBL2386509
- DTXSID301114465
- AKOS040761134
- 350602-21-0
- (1S,2R,5S,8R)-2,6-dimethyl-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0(1),?]undec-6-en-8-ol
- CS-0148922
-
- インチ: InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1
- InChIKey: ISFMXVMWEWLJGJ-PAPYEOQZSA-N
- SMILES: CC(=C1C[C@@]23[C@H](C)CC[C@H]3C(=C[C@@]1(O)O2)C)C
計算された属性
- 精确分子量: 234.161979940g/mol
- 同位素质量: 234.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 0
- 複雑さ: 430
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.2
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: 微溶性(1 g/l)(25ºC)、
4-Epi-curcumenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3025-1 mL * 10 mM (in DMSO) |
4-Epi-curcumenol |
350602-21-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4470 | 2023-09-15 | |
TargetMol Chemicals | TN3025-1 ml * 10 mm |
4-Epi-curcumenol |
350602-21-0 | 1 ml * 10 mm |
¥ 4470 | 2024-07-20 | ||
TargetMol Chemicals | TN3025-5 mg |
4-Epi-curcumenol |
350602-21-0 | 98% | 5mg |
¥ 4,370 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24530-5mg |
4-Epi-curcumenol |
350602-21-0 | ,HPLC≥95% | 5mg |
¥2948.0 | 2023-09-08 | |
TargetMol Chemicals | TN3025-5mg |
4-Epi-curcumenol |
350602-21-0 | 5mg |
¥ 4370 | 2024-07-20 |
4-Epi-curcumenol 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
4-Epi-curcumenolに関する追加情報
Professional Introduction to 4-Epi-curcumenol (CAS No. 350602-21-0)
4-Epi-curcumenol, identified by the Chemical Abstracts Service Number (CAS No.) 350602-21-0, is a naturally occurring sesquiterpene lactone derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its remarkable biological activities. This compound, structurally related to curcuminoids found in turmeric, exhibits a distinct chemical profile that has positioned it as a promising candidate for further research and development in medicinal applications.
The molecular structure of 4-Epi-curcumenol features a characteristic epoxy group and a lactone ring, which contribute to its unique reactivity and interaction with biological targets. This structural motif has been shown to play a crucial role in its pharmacological effects, particularly in modulating inflammatory pathways and antioxidant mechanisms. Recent studies have highlighted the compound's potential in inhibiting key enzymes involved in the NF-κB signaling pathway, a central regulator of inflammation.
One of the most compelling aspects of 4-Epi-curcumenol is its ability to exhibit dose-dependent effects on cellular processes without significant toxicity at therapeutic concentrations. This property makes it an attractive candidate for further investigation in clinical settings, where safety and efficacy are paramount. Preclinical studies have demonstrated its potential in reducing oxidative stress and protecting against neurodegenerative diseases, which are increasingly prevalent in aging populations worldwide.
Recent advancements in synthetic chemistry have enabled more efficient production methods for 4-Epi-curcumenol, making it more accessible for research purposes. These developments have facilitated a surge in academic and industrial interest, leading to numerous publications exploring its therapeutic potential. For instance, researchers have investigated its role in attenuating liver fibrosis by modulating the activity of hepatic stellate cells, which are key players in the progression of fibrotic diseases.
The bioavailability of 4-Epi-curcumenol remains a critical area of focus, as poor absorption can limit its clinical utility. However, novel formulation strategies, such as nanoencapsulation and lipid-based delivery systems, have shown promise in enhancing its bioavailability while maintaining stability. These innovations are essential for translating preclinical findings into effective therapeutic interventions.
In addition to its anti-inflammatory and antioxidant properties, 4-Epi-curcumenol has been studied for its potential role in cancer chemoprevention. Preliminary data suggest that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. While further research is needed to fully elucidate these mechanisms, these findings underscore the compound's multifaceted therapeutic potential.
The interaction between 4-Epi-curcumenol and microRNAs has also emerged as an exciting area of investigation. Studies indicate that this compound can modulate the expression of specific microRNAs involved in tumor growth and metastasis, offering a novel approach to targeting these processes at the molecular level. Such insights could pave the way for combination therapies that leverage the synergistic effects of 4-Epi-curcumenol with existing treatments.
Environmental considerations have also influenced the research landscape surrounding 4-Epi-curcumenol. Sustainable extraction methods from natural sources, such as plants or microorganisms engineered to produce this compound, are being explored to ensure long-term viability without depleting resources. These efforts align with broader trends in green chemistry aimed at minimizing environmental impact while maximizing yield and purity.
The regulatory landscape for 4-Epi-curcumenol is evolving as more data becomes available on its safety and efficacy. Regulatory bodies are closely monitoring ongoing clinical trials to assess whether this compound meets the stringent criteria for approval as a new drug or dietary supplement. The outcomes of these trials will be instrumental in determining its future role in human health.
In conclusion,4-Epi-curcumenol (CAS No. 350602-21-0) represents a compelling example of how natural products continue to inspire innovation in drug discovery. Its unique chemical properties and diverse biological activities make it a valuable asset in the quest for novel therapeutic strategies across multiple disease areas. As research progresses, it is likely that even more applications will be uncovered, solidifying its place as a cornerstone of modern medicinal chemistry.
350602-21-0 (4-Epi-curcumenol) Related Products
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 1226430-05-2(methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)
- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)
- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)
- 923460-73-5(1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)




